molecular formula C14H12Se B14591046 Benzene, [(1-phenylethenyl)seleno]- CAS No. 61634-68-2

Benzene, [(1-phenylethenyl)seleno]-

Katalognummer: B14591046
CAS-Nummer: 61634-68-2
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: LNVYZKXVIFOQNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(1-phenylethenyl)seleno]-: is an organic compound with the molecular formula C14H12Se It is a derivative of benzene where a seleno group is attached to a phenylethenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-phenylethenyl)seleno]- typically involves the reaction of phenylethenyl halides with selenium compounds under controlled conditions. One common method is the nucleophilic substitution reaction where a phenylethenyl halide reacts with a selenide ion to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods: Industrial production of Benzene, [(1-phenylethenyl)seleno]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, [(1-phenylethenyl)seleno]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzene, [(1-phenylethenyl)seleno]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Benzene, [(1-phenylethenyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. The compound can interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzene, [(1-phenylethenyl)seleno]- is unique due to the presence of both a benzene ring and a phenylethenyl group attached to selenium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

61634-68-2

Molekularformel

C14H12Se

Molekulargewicht

259.22 g/mol

IUPAC-Name

1-phenylethenylselanylbenzene

InChI

InChI=1S/C14H12Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H2

InChI-Schlüssel

LNVYZKXVIFOQNZ-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.